molecular formula C24H25N5O4S B2422333 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 955660-35-2

1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2422333
CAS No.: 955660-35-2
M. Wt: 479.56
InChI Key: FFYQKOIPLCRZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-16-2-5-18(6-3-16)25-23(31)27-24-26-19(14-34-24)22(30)29-10-8-28(9-11-29)13-17-4-7-20-21(12-17)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYQKOIPLCRZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties.
  • Piperazine ring : Often associated with various therapeutic effects.
  • Thiazole and urea linkages : Contribute to the compound's interaction with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H24N4O3S
Molecular Weight412.52 g/mol

Anticonvulsant and Antidepressant Effects

A study focused on a related piperazine derivative demonstrated notable anticonvulsant and antidepressant activities. This derivative was synthesized and evaluated using various in vivo models, indicating its potential as a therapeutic agent for neurological disorders .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Compounds with similar benzo[d][1,3]dioxole structures have shown effectiveness against various bacterial strains. The presence of hydrophobic groups enhances their interaction with microbial membranes, leading to increased bioactivity .

Anti-Tuberculosis Potential

Research has highlighted the importance of thiazole derivatives in inhibiting Mycobacterium tuberculosis (Mtb). Compounds similar to the target molecule have been shown to inhibit Mur enzymes crucial for bacterial cell wall synthesis, suggesting that the thiazole component may impart similar inhibitory effects .

Case Studies

  • Anticonvulsant Activity : A study evaluated the efficacy of a structurally related piperazine derivative in animal models. The results indicated significant reductions in seizure frequency, suggesting that modifications to the piperazine structure can enhance anticonvulsant properties .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of compounds featuring benzo[d][1,3]dioxole against various pathogens, including Escherichia coli and Bacillus subtilis. These studies revealed that certain substitutions on the benzo[d][1,3]dioxole ring could increase potency against these microorganisms .

Pharmacological Evaluation

The pharmacological evaluation of similar compounds has shown that:

  • Hydrogen bonding interactions : The presence of a piperazine linker enhances bioactivity through strong hydrogen bonding with target proteins.
  • Substituent effects : Different substituents on the aromatic rings significantly impact the biological activity, demonstrating structure-activity relationships (SAR) critical for drug design .

Summary of Biological Activities

Activity TypeRelated CompoundObserved Effect
Anticonvulsant1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-ureaSignificant seizure reduction
AntimicrobialBenzo[d][1,3]dioxole derivativesEffective against E. coli, B. subtilis
Anti-TuberculosisThiazole derivativesInhibition of Mur enzymes

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure indicates potential pharmacological properties, particularly in the following areas:

1. Anticancer Activity
Research has indicated that derivatives of benzo[d][1,3]dioxole and thiazole exhibit significant anticancer properties. The incorporation of piperazine moieties can enhance the bioactivity of these compounds. Studies suggest that compounds similar to 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

2. Neuropharmacology
The piperazine structure is known for its neuroactive properties. Compounds with similar configurations have been explored for their potential in treating neurological disorders, including anxiety and depression. The benzo[d][1,3]dioxole fragment may contribute to the modulation of neurotransmitter systems, making this compound a candidate for further neuropharmacological studies .

3. Antimicrobial Properties
Thiazole derivatives have been widely studied for their antimicrobial activities. The presence of both thiazole and benzo[d][1,3]dioxole in this compound suggests it could exhibit broad-spectrum antimicrobial effects. Research into similar compounds has shown promising results against various bacterial and fungal strains, indicating potential for development as an antimicrobial agent .

Case Studies

Several studies have investigated the pharmacological potential of compounds related to this compound:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines through apoptosis induction .
Study 2 NeuropharmacologyShowed anxiolytic effects in animal models, suggesting modulation of GABAergic pathways .
Study 3 Antimicrobial EfficacyReported activity against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .

Q & A

Basic: What are the key steps for synthesizing 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea?

Methodological Answer:
The synthesis involves sequential coupling reactions:

Piperazine-thiazole coupling : React 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine with a thiazole-2-carbonyl chloride derivative under reflux in anhydrous toluene with sodium acetate as a buffer. Monitor completion via TLC .

Urea formation : Treat the intermediate with p-tolyl isocyanate in chloroform under reflux. Purify via recrystallization (EtOH–AcOH) .

Characterization : Confirm structure using 1H^1H/13C^{13}C NMR, IR, and MS. For crystalline products, report melting points (e.g., 176–228°C for analogs) .

Advanced: How can reaction yields be optimized during piperazine-thiazole coupling?

Methodological Answer:
Low yields often stem from steric hindrance or incomplete activation of the carbonyl group. Strategies include:

  • Catalytic buffering : Use sodium acetate (2:1 molar ratio to reactant) to stabilize intermediates .
  • Solvent optimization : Anhydrous toluene enhances nucleophilicity of piperazine nitrogen.
  • Extended reflux : Increase reaction time to 9–12 hours if TLC indicates residual starting material .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzodioxole and p-tolyl groups) and urea NH signals (δ 8.5–9.5 ppm) .
  • IR : Confirm urea C=O stretch (~1640–1680 cm1^{-1}) and piperazine N-H (~3300 cm1^{-1}) .
  • MS : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How to resolve contradictory 1H^1H1H NMR data for urea NH protons?

Methodological Answer:
Unexpected splitting or absence of NH signals may arise from tautomerism or hydrogen bonding. Solutions:

  • Variable temperature NMR : Perform at 25°C and 60°C to observe dynamic exchange .
  • Deuterated solvents : Use DMSO-d6_6 to enhance NH proton visibility .
  • 2D NMR (HSQC) : Correlate NH protons with adjacent carbons .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Anticonvulsant screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, comparing to phenytoin .
  • Cytotoxicity : Test against HEK-293 cells via MTT assay (IC50_{50} values) .
  • Enzyme inhibition : Assess binding to kinases or GPCRs using fluorescence polarization .

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., GABA receptors). Prioritize analogs with improved binding scores .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects of substituents (e.g., electron-withdrawing groups on thiazole) .
  • ADMET prediction : Apply QikProp to estimate bioavailability and blood-brain barrier penetration .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modular modifications:

Piperazine moiety : Replace with morpholine or 4-methylpiperazine to alter lipophilicity .

Benzodioxole group : Introduce halogens (e.g., Cl, F) to enhance metabolic stability .

Urea linkage : Substitute with thiourea or amide to probe hydrogen-bonding requirements .
Validate via parallel synthesis (e.g., 84–86% yields for analogs) .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or dioxane for high-purity crystals (>95% by HPLC) .
  • Column chromatography : Employ silica gel (70–230 mesh) with EtOAc/hexane (3:7) .
  • Centrifugation : Remove insoluble byproducts after aqueous workup .

Advanced: What mechanistic insights explain the thiazole-piperazine coupling efficiency?

Methodological Answer:
The reaction proceeds via nucleophilic acyl substitution:

Activation : Thiazole carbonyl reacts with acetic anhydride to form a mixed anhydride.

Nucleophilic attack : Piperazine nitrogen attacks the activated carbonyl, releasing acetate .

Side reactions : Competing hydrolysis is minimized by anhydrous conditions and excess piperazine (1.3 eq) .

Advanced: How to assess formulation stability for in vivo studies?

Methodological Answer:

  • Forced degradation : Expose to UV light (254 nm), 40°C/75% RH, and acidic/basic conditions. Monitor degradation via HPLC .
  • Lyophilization : Prepare stable lyophilized powders using trehalose (5% w/v) as a cryoprotectant .
  • Vehicle compatibility : Test solubility in PEG-400/saline (1:1) for intraperitoneal administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.